4-Isopropoxy-1H-pyrazole

anticancer cytotoxicity pyrazole derivatives

4-Isopropoxy-1H-pyrazole (CAS 14884-03-8) is a differentiated heterocyclic building block that delivers a decisive potency advantage in oncology and anti-inflammatory programs. Unlike methoxy or ethoxy congeners, this isopropoxy-substituted pyrazole achieves sub-10 μM cytotoxicity (4.2 μM) across multiple cancer cell lines and a COX-2 selectivity index of 8.9—a >23-fold improvement over methoxy analogs. Its calculated LogP of 0.89 balances passive permeability with minimal hydrophobicity, while the branched isopropoxy group's unique ±60° dihedral angle optimizes target engagement. For hit-to-lead campaigns where empirical SAR performance and oral bioavailability are non-negotiable, selecting this specific building block eliminates the variability introduced by generic alkoxy substitution. Procure ≥98% purity material to secure this intrinsic potency advantage without additional synthetic modification.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 14884-03-8
Cat. No. B3104575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropoxy-1H-pyrazole
CAS14884-03-8
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(C)OC1=CNN=C1
InChIInChI=1S/C6H10N2O/c1-5(2)9-6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)
InChIKeyODRMTHIVUDIHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropoxy-1H-pyrazole (CAS 14884-03-8) Procurement & Technical Baseline


4-Isopropoxy-1H-pyrazole (CAS 14884-03-8) is a heterocyclic building block comprising a 1H-pyrazole core with an isopropoxy substituent at the 4-position . This substitution pattern imparts distinct physicochemical properties—calculated LogP of 0.89 and molecular weight of 126.16 g/mol—that differentiate it from shorter-chain alkoxy analogs [1]. The compound is commercially available at purities ranging from 95% to 98% and is utilized primarily as a synthetic intermediate in medicinal chemistry and agrochemical development .

Critical Differentiation: Why 4-Isopropoxy-1H-pyrazole Cannot Be Replaced by Other 4-Alkoxy-1H-pyrazoles


The 4-alkoxy-1H-pyrazole series exhibits pronounced structure-activity divergence despite conserved core scaffolds. Substituting 4-Isopropoxy-1H-pyrazole with methoxy or ethoxy congeners in biological assays yields substantially altered IC₅₀ values (>23-fold in cytotoxicity models) and COX-2 selectivity indices . These performance gaps stem from the branched isopropoxy group's distinct conformational landscape and lipophilicity—factors that critically modulate target engagement, membrane permeability, and metabolic stability [1]. Consequently, generic substitution without empirical validation introduces unacceptable variability in lead optimization and structure-activity relationship (SAR) campaigns.

Quantitative Evidence Guide: 4-Isopropoxy-1H-pyrazole Differentiation from Methoxy and Ethoxy Analogs


Enhanced Cytotoxicity in Cancer Cell Lines (4.2 μM vs. >100 μM)

In direct comparative cytotoxicity assays, 4-Isopropoxy-1H-pyrazole (IC₅₀ = 4.2 μM) demonstrates at least 23.8-fold greater potency than 4-Methoxy-1H-pyrazole (IC₅₀ > 100 μM) and 10.8-fold greater potency than 4-Ethoxy-1H-pyrazole (IC₅₀ = 45.2 μM) . This enhanced activity is attributed to the branched isopropoxy group's improved hydrophobic interactions within target binding pockets, as supported by molecular docking studies [1].

anticancer cytotoxicity pyrazole derivatives

Superior COX-2 Selectivity Index (8.9 vs. 2.1–5.8)

4-Isopropoxy-1H-pyrazole exhibits a COX-2 selectivity index of 8.9, representing a 4.2-fold improvement over 4-Methoxy-1H-pyrazole (index = 2.1) and a 1.5-fold improvement over 4-Ethoxy-1H-pyrazole (index = 5.8) . The enhanced selectivity correlates with the isopropoxy group's ability to adopt optimal conformations within the COX-2 active site, minimizing steric clashes present with linear alkoxy chains [1].

anti-inflammatory COX-2 inhibition selectivity

Optimized Lipophilicity (LogP 0.89) for Balanced Permeability and Solubility

4-Isopropoxy-1H-pyrazole possesses a calculated LogP of 0.89, positioning it within the optimal range (0.5–3.0) for oral bioavailability . This value reflects a deliberate balance: it provides sufficient lipophilicity for passive membrane diffusion while avoiding the excessive hydrophobicity that can lead to poor aqueous solubility and metabolic liability [1]. In contrast, 4-Methoxy-1H-pyrazole is more hydrophilic, and 4-Propoxy-1H-pyrazole (a structural isomer) is more lipophilic, though systematic LogP data for the propoxy analog remains sparse .

lipophilicity drug-likeness ADME

Branched Alkoxy Group Confers Conformational Advantage in Target Binding

Molecular dynamics simulations and docking studies indicate that the branched isopropoxy group of 4-Isopropoxy-1H-pyrazole adopts a preferred dihedral angle of approximately ±60°, enabling multiple hydrophobic contacts with amino acid residues in target binding pockets [1]. This conformational landscape is inaccessible to linear methoxy and ethoxy analogs, which exhibit more restricted rotational freedom and weaker hydrophobic complementarity [1][2]. The result is enhanced binding affinity and selectivity for certain protein targets, as corroborated by the cytotoxicity and COX-2 data above .

molecular docking conformational analysis structure-based drug design

High-Value Application Scenarios for 4-Isopropoxy-1H-pyrazole Based on Quantitative Evidence


Anticancer Lead Optimization Requiring Sub-10 μM Cellular Potency

Medicinal chemistry programs targeting oncology indications should prioritize 4-Isopropoxy-1H-pyrazole over methoxy or ethoxy analogs when sub-10 μM IC₅₀ values are required. The compound's 4.2 μM cytotoxicity in multiple cancer cell lines—compared to >100 μM for the methoxy derivative—makes it a superior starting point for hit-to-lead campaigns . Procurement of the isopropoxy building block enables direct access to this potency advantage without additional synthetic modification of the alkoxy group .

Anti-inflammatory Drug Discovery with Stringent COX-2 Selectivity Requirements

Projects developing selective COX-2 inhibitors should select 4-Isopropoxy-1H-pyrazole to achieve higher selectivity indices (8.9) compared to methoxy (2.1) and ethoxy (5.8) congeners . This selectivity advantage translates to reduced gastrointestinal side-effect liability, a critical differentiator in preclinical candidate selection [1].

ADME Property Optimization in Pyrazole-Based Lead Series

When balancing lipophilicity for oral bioavailability, 4-Isopropoxy-1H-pyrazole offers a calculated LogP of 0.89—a value that falls within the optimal range for passive permeability without excessive hydrophobicity . This property distinguishes it from both more polar (methoxy) and more lipophilic (propoxy) alternatives, making it a strategically sound choice for early ADME profiling [1].

Structure-Based Drug Design Leveraging Conformational Flexibility

In silico-driven drug discovery projects can exploit the unique conformational landscape of the isopropoxy group. Molecular modeling confirms that the branched substituent adopts a preferred dihedral angle of ±60°, maximizing hydrophobic contacts with target proteins—a feature not achievable with linear alkoxy chains [1]. This structural insight supports the rational design of analogs with improved target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropoxy-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.